Fmoc-L-Lys(Teoc)-OH

Descripción general

Descripción

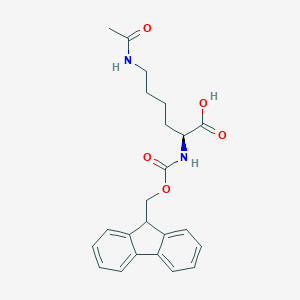

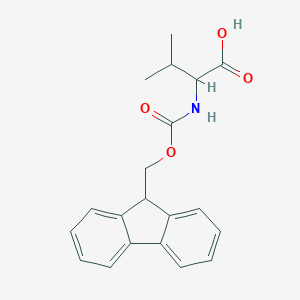

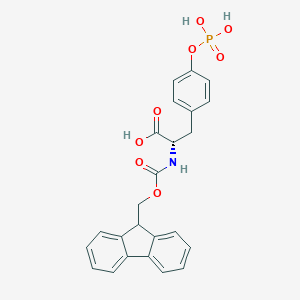

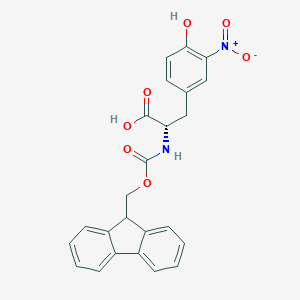

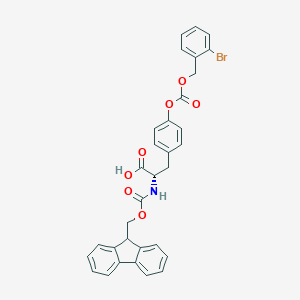

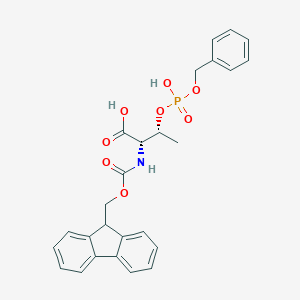

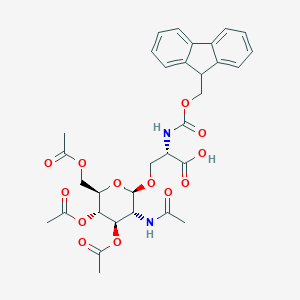

“Fmoc-L-Lys(Teoc)-OH” is a compound with the molecular formula C27H36N2O6Si . It is a silicon-based amino-protecting group, which can be removed with fluorides as in TBAF . It is highly orthogonal to Fmoc and Cbz chemistry and can be used for side-specific derivatization .

Synthesis Analysis

The synthesis of Fmoc-L-Lys(Teoc)-OH involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The resulted mono-substituted cyclo(L-Lys-L-Lys)s were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .

Molecular Structure Analysis

The molecular structure of Fmoc-L-Lys(Teoc)-OH is represented by the formula C27H36N2O6Si . The compound has a molecular weight of 512.670 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-Lys(Teoc)-OH include a density of 1.2±0.1 g/cm3, a boiling point of 695.7±55.0 °C at 760 mmHg, and a flash point of 374.5±31.5 °C . The melting point is not available .

Aplicaciones Científicas De Investigación

Supramolecular Gels Based on Amino Acids : Fmoc-L-Lys(Fmoc)-OH has been used in the creation of supramolecular hydrogels, which are beneficial in the biomedical field due to their biocompatibility and biodegradability. These hydrogels, when combined with silver mixtures, exhibit enhanced antimicrobial activity (Croitoriu et al., 2021).

Peptide Synthesis and Structure Characterization : Fmoc-L-Lys(Boc)-OH has been utilized in the simplification and improvement of polypeptide synthesis, which has applications in disease prevention and treatment (Zhao Yi-nan & Melanie Key, 2013).

Solid Phase Synthesis of DTPA-Containing Peptides : The building blocks Fmoc-L-Lys(Boc)-OH have been synthesized for use in solid-phase synthesis of DTPA-containing peptides, which are important as chelating agents in complexing metal ions to peptides (Davies & Al-Jamri, 2002).

Controlled Aggregation Properties : Fmoc-L-Lys(Boc)-OH and other modified amino acids have shown unique self-assembled structures under different conditions, suggesting potential applications in material chemistry and biomedical fields (Gour et al., 2021).

Efficient Peptide Ligation : Fmoc-L-Lys(OH) derivatives are used in efficient peptide ligation methods, demonstrating significant potential in peptide chemistry (Katayama et al., 2008).

Gelation Capability : Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s, including derivatives of Fmoc-L-Lys(OH), have been synthesized for use as organogelators, capable of forming stable thermo-reversible organogels in various solvents (Zong Qianying et al., 2016).

Medical Imaging and Diagnostics : Fmoc-Lys(HYNIC-Boc)-OH, related to Fmoc-L-Lys(Teoc)-OH, has been used in the synthesis of 99mTc-labeled peptides, which are important in medical imaging and diagnostics (Surfraz et al., 2007).

Branched Phosphopeptides Synthesis : Fmoc-L-Lys derivatives have been used in the synthesis of branched peptides, which interact with high specificity and affinity with certain protein domains, demonstrating potential in biochemical research (Xu et al., 2004).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Lys(Teoc)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.